molecular formula C18H24N4O3 B4728447 ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

Cat. No.: B4728447
M. Wt: 344.4 g/mol
InChI Key: XWURTEVPWZSEOV-UHFFFAOYSA-N
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Description

ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE is a complex organic compound with a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 4-methylbenzyl group: This step involves the alkylation of the pyrazole core using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the ethyl ester group: This is done by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets. The pyrazole core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]PROPIONATE: Similar structure but with a propionate group instead of an acetate group.

    METHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the ethyl ester can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-[[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-5-25-16(23)10-19-18(24)20-17-13(3)21-22(14(17)4)11-15-8-6-12(2)7-9-15/h6-9H,5,10-11H2,1-4H3,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWURTEVPWZSEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE
Reactant of Route 6
ETHYL 2-[({[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)AMINO]ACETATE

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